5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring, substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction where the triazole derivative reacts with 2,6-dichloropyridine under basic conditions.
Final Thiolation Step: The thiol group is introduced by treating the intermediate compound with a thiolating agent such as thiourea or hydrogen sulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Aminated Derivatives: Resulting from nucleophilic substitution of chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of the triazole and pyridine rings, along with the thiol group, provides a versatile scaffold for the design of new therapeutic agents.
Industry
In the agricultural industry, this compound and its derivatives are explored for their potential use as pesticides or herbicides. Their ability to disrupt biological processes in pests or weeds makes them valuable for crop protection.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-(2,6-Dichloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and biological activity.
5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-amine:
Uniqueness
5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole and pyridine rings with a thiol group. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXITHVYKIYFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353221 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266679-15-6 |
Source
|
Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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